Teslexivir hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

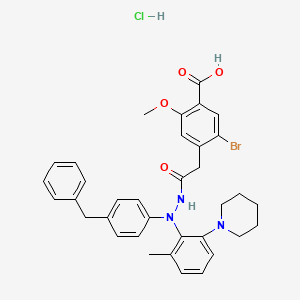

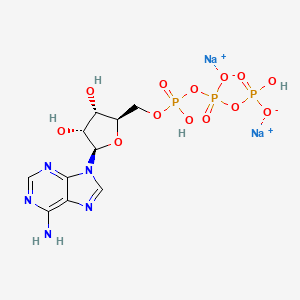

BTA074 (hydrochloride): It serves as a selective inhibitor of the interaction between two essential viral proteins, E1 and E2, which is a crucial step for DNA replication and viral production in Human Papilloma Virus (HPV) types 6 and 11 . This compound is utilized in research on condyloma (anogenital warts) .

Preparation Methods

Industrial Production Methods: : Industrial production methods for BTA074 (hydrochloride) are also proprietary. it is known that the compound is produced under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions: : BTA074 (hydrochloride) primarily undergoes substitution reactions due to its functional groups. It is stable under normal conditions and does not readily undergo oxidation or reduction .

Common Reagents and Conditions: : Common reagents used in the synthesis and reactions of BTA074 (hydrochloride) include organic solvents like DMSO (dimethyl sulfoxide) and PEG300 (polyethylene glycol 300). The compound is typically dissolved in these solvents for various applications .

Major Products Formed: : The major products formed from the reactions of BTA074 (hydrochloride) are typically the desired antiviral agents, with minimal by-products due to the specificity of the reactions .

Scientific Research Applications

Chemistry: : In chemistry, BTA074 (hydrochloride) is used as a model compound to study the interactions between viral proteins and inhibitors .

Biology: : In biological research, it is used to investigate the mechanisms of HPV replication and the role of viral proteins E1 and E2 .

Medicine: : Medically, BTA074 (hydrochloride) is being explored as a topical treatment for condyloma (anogenital warts) caused by HPV types 6 and 11. Clinical trials have shown promising results in terms of efficacy and safety .

Industry: : In the pharmaceutical industry, BTA074 (hydrochloride) is used in the development of antiviral therapies targeting HPV .

Mechanism of Action

BTA074 (hydrochloride) exerts its effects by selectively inhibiting the interaction between the viral proteins E1 and E2. This interaction is essential for the replication of HPV DNA and the production of new viral particles . By blocking this interaction, BTA074 (hydrochloride) effectively prevents the replication and spread of the virus .

Comparison with Similar Compounds

Similar Compounds: : Similar compounds to BTA074 (hydrochloride) include other antiviral agents that target viral protein interactions, such as cidofovir and imiquimod .

Uniqueness: : BTA074 (hydrochloride) is unique in its high specificity and potency as an inhibitor of the E1 and E2 protein interaction in HPV types 6 and 11. This specificity reduces the likelihood of off-target effects and increases its efficacy in treating HPV-related conditions .

Properties

Molecular Formula |

C35H37BrClN3O4 |

|---|---|

Molecular Weight |

679.0 g/mol |

IUPAC Name |

4-[2-[2-(4-benzylphenyl)-2-(2-methyl-6-piperidin-1-ylphenyl)hydrazinyl]-2-oxoethyl]-5-bromo-2-methoxybenzoic acid;hydrochloride |

InChI |

InChI=1S/C35H36BrN3O4.ClH/c1-24-10-9-13-31(38-18-7-4-8-19-38)34(24)39(28-16-14-26(15-17-28)20-25-11-5-3-6-12-25)37-33(40)22-27-21-32(43-2)29(35(41)42)23-30(27)36;/h3,5-6,9-17,21,23H,4,7-8,18-20,22H2,1-2H3,(H,37,40)(H,41,42);1H |

InChI Key |

PYDPVYMURKJIIO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=CC=C1)N2CCCCC2)N(C3=CC=C(C=C3)CC4=CC=CC=C4)NC(=O)CC5=CC(=C(C=C5Br)C(=O)O)OC.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

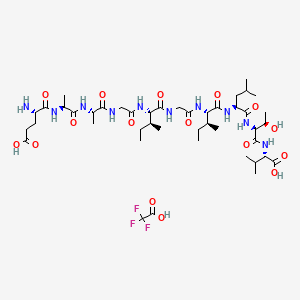

![(2S)-N-[(2S)-6-amino-1-[(2-amino-2-oxoethyl)amino]-1-oxohexan-2-yl]-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13,16-dibenzyl-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide;methane](/img/structure/B10831778.png)

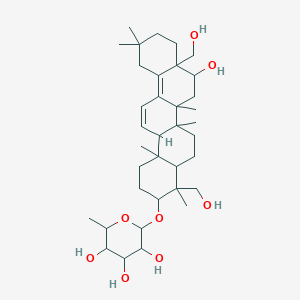

![[(3aR,6E,10Z,11aR)-9-acetyloxy-6-formyl-10-methyl-3-methylidene-2-oxo-3a,4,5,8,9,11a-hexahydrocyclodeca[b]furan-4-yl] (E)-4-hydroxy-2-methylbut-2-enoate](/img/structure/B10831785.png)

![[(2R,4S,5R)-3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl dihydrogen phosphate;methane](/img/structure/B10831786.png)

![[(1R,3E,5R,7S,9Z,12R,13S,14S)-1,11-diacetyloxy-10-(acetyloxymethyl)-3,6,6,14-tetramethyl-2-oxo-13-tricyclo[10.3.0.05,7]pentadeca-3,9-dienyl] benzoate](/img/structure/B10831790.png)

![disodium;[[[(2R,4S,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B10831796.png)

![3-(2-amino-[1,3]thiazolo[5,4-b]pyridin-5-yl)-N-[4-[(4-ethylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]benzamide](/img/structure/B10831830.png)

![[(3S)-2,2-dimethyl-8-oxo-3,4-dihydropyrano[3,2-g]chromen-3-yl] (E)-3-(4-nitrophenyl)prop-2-enoate](/img/structure/B10831856.png)

![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B10831861.png)